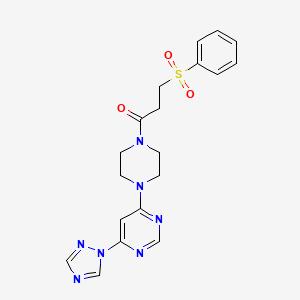
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C19H21N7O3S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Component | Structure |
|---|---|
| Triazole | Triazole |
| Pyrimidine | Pyrimidine |
| Piperazine | Piperazine |
| Phenylsulfonyl | Phenylsulfonyl |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole and pyrimidine rings are known to exhibit antimicrobial and antifungal properties by inhibiting enzyme activity in pathogens. Studies have shown that compounds containing these moieties can disrupt cellular pathways leading to apoptosis in cancer cells or inhibit microbial growth through enzyme inhibition .
Pharmacological Properties
Research indicates that the compound exhibits various pharmacological activities, including:
- Antimicrobial Activity : The presence of the triazole moiety suggests potential antifungal properties. Compounds with similar structures have demonstrated significant inhibitory effects against various pathogens .
- Anticancer Activity : The compound's mechanism may involve the inhibition of specific kinases involved in tumor growth. For instance, related compounds have shown efficacy against cancer cell lines by inducing cell cycle arrest and apoptosis .
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds, providing insights into the potential effects of this specific molecule:
- Antitubercular Activity : A study on similar triazole-containing compounds reported IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis, indicating promising antitubercular activity .
- Cytotoxicity Testing : Compounds structurally related to the target molecule have been tested for cytotoxicity against human cell lines (e.g., HEK-293). Results indicated low toxicity, suggesting a favorable safety profile for further development .
- Mechanistic Studies : Docking studies revealed that such compounds could effectively bind to target enzymes, inhibiting their function and leading to reduced viability in cancerous cells .
Data Tables
The following table summarizes key findings from various studies related to the biological activity of triazole and pyrimidine derivatives:
| Compound Name | Target Pathogen/Cancer Type | IC50/IC90 (µM) | Notes |
|---|---|---|---|
| Triazole Derivative 1 | Mycobacterium tuberculosis | 3.73 - 4.00 | Significant antitubercular activity |
| Triazole-Pyrimidine Hybrid | MCF-7 (Breast Cancer) | 5.5 | Induced apoptosis |
| Piperazine Derivative | Various Bacterial Strains | 10 - 20 | Broad-spectrum antimicrobial activity |
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c27-19(6-11-30(28,29)16-4-2-1-3-5-16)25-9-7-24(8-10-25)17-12-18(22-14-21-17)26-15-20-13-23-26/h1-5,12-15H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOCSINWHGTBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














